(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.: 860033-33-6
VCID: VC11679989
InChI: InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)/t10-/m0/s1
SMILES: CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Molecular Formula: C15H28N2O6
Molecular Weight: 332.39 g/mol

(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate

CAS No.: 860033-33-6

Cat. No.: VC11679989

Molecular Formula: C15H28N2O6

Molecular Weight: 332.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate - 860033-33-6

Specification

CAS No. 860033-33-6
Molecular Formula C15H28N2O6
Molecular Weight 332.39 g/mol
IUPAC Name ethyl (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)/t10-/m0/s1
Standard InChI Key JGBKREOIUWTWNN-JTQLQIEISA-N
Isomeric SMILES CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
SMILES CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate features a propanoate backbone with two Boc-protected amino groups at positions 2 and 3, alongside an ethyl ester at the carboxyl terminus. The Boc groups, [(CH₃)₃COC(O)–], are electron-withdrawing and bulky, providing steric protection to the amine functionalities during synthetic reactions . The ethyl ester (–COOCH₂CH₃) enhances solubility in organic solvents, facilitating purification and handling.

The IUPAC name, N-tert-butoxycarbonyl-3-(tert-butoxycarbonylamino)-L-alanine ethyl ester, underscores its derivation from L-alanine, with stereochemistry specified as (S) at the α-carbon . This configuration is critical for maintaining chirality in peptide synthesis, ensuring compatibility with natural amino acid residues.

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC₁₅H₂₈N₂O₆
Molecular Weight332.39 g/mol
PubChem CID102398748
SMILES NotationCCOC(=O)C(C(NC(=O)OC(C)(C)C)N)C(=O)OC(C)(C)C
CAS Registry Number860033-33-6

Stereochemical Significance

The (S)-configuration at the α-carbon aligns with the L-stereochemistry of natural amino acids, enabling seamless integration into peptide chains. The Boc groups prevent undesired side reactions, such as nucleophilic attacks or oxidation, during coupling reactions . This dual protection strategy is particularly advantageous in solid-phase peptide synthesis (SPPS), where selective deprotection is required for sequential residue addition.

Synthesis and Manufacturing

Synthetic Strategies

The synthesis of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate typically involves sequential Boc protection of diaminopropanoic acid followed by esterification. A plausible route, inferred from analogous protocols , proceeds as follows:

  • Diaminopropanoic Acid Protection:
    L-2,3-diaminopropanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. This step installs Boc groups on both amino moieties.

    H₂N-CH(CH₂NH₂)-COOH+2Boc₂OBoc-NH-CH(CH₂NH-Boc)-COOH+2CO₂+2(CH₃)₃COH\text{H₂N-CH(CH₂NH₂)-COOH} + 2 \text{Boc₂O} \rightarrow \text{Boc-NH-CH(CH₂NH-Boc)-COOH} + 2 \text{CO₂} + 2 \text{(CH₃)₃COH}
  • Ethyl Ester Formation:
    The carboxylic acid is esterified using ethanol under acidic conditions (e.g., HCl or H₂SO₄) to yield the ethyl ester.

    Boc-NH-CH(CH₂NH-Boc)-COOH+CH₃CH₂OHBoc-NH-CH(CH₂NH-Boc)-COOCH₂CH₃+H₂O\text{Boc-NH-CH(CH₂NH-Boc)-COOH} + \text{CH₃CH₂OH} \rightarrow \text{Boc-NH-CH(CH₂NH-Boc)-COOCH₂CH₃} + \text{H₂O}

Purification and Characterization

Crude product purification is achieved via flash chromatography using gradients of ethyl acetate and hexanes . Final characterization employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, the ¹H NMR spectrum exhibits distinct signals for the tert-butyl groups (δ 1.30–1.34 ppm), ethyl ester protons (δ 1.20 ppm, triplet; δ 4.10 ppm, quartet), and backbone methine proton (δ 4.20–4.36 ppm) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
Boc ProtectionBoc₂O, NaOH, THF, 0–25°CDual amino group protection
EsterificationEthanol, HCl, refluxCarboxyl group activation
PurificationSilica gel, EtOAc/hexanesIsolation of pure product

Physicochemical Properties

Solubility and Partitioning

The compound exhibits high solubility in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) due to its ester and Boc groups. Water solubility is limited (<1 mg/mL), consistent with its LogP (octanol-water partition coefficient) of ~3.05, indicative of moderate lipophilicity .

Stability Profile

The Boc groups confer stability under basic and neutral conditions but are labile in acidic environments (e.g., trifluoroacetic acid), enabling controlled deprotection. The ethyl ester is hydrolyzable under basic conditions to regenerate the carboxylic acid for further functionalization .

Applications in Peptide Synthesis

Role as a Building Block

This compound is employed to introduce diaminopropanoic acid residues into peptides, enabling the creation of branched or cyclic structures. Its dual Boc protection allows orthogonal deprotection strategies, critical for synthesizing complex architectures like dendrimers or constrained peptides.

Case Study: Antimicrobial Peptides

Recent studies have utilized similar Boc-protected derivatives to develop antimicrobial peptides with enhanced stability against proteolytic degradation . The ethyl ester facilitates membrane permeability, while the Boc groups prevent premature degradation during synthesis.

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